(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzofuran ring, a thienylsulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzofuran and thienylsulfonyl intermediates. The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones. The thienylsulfonyl group is introduced via sulfonylation reactions using reagents like thionyl chloride and thiophene derivatives. The final step involves coupling the benzofuran and thienylsulfonyl intermediates with piperazine under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzofuran and thienylsulfonyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer.
Uniqueness
(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of a benzofuran ring, a thienylsulfonyl group, and a piperazine moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13-14-5-2-3-6-15(14)24-17(13)18(21)19-8-10-20(11-9-19)26(22,23)16-7-4-12-25-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVWCWPFNXHZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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